Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate
Brand Name: Vulcanchem
CAS No.: 5722-01-0
VCID: VC8125340
InChI: InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)
SMILES: CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Molecular Formula: C15H22N4O3
Molecular Weight: 306.36 g/mol

Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate

CAS No.: 5722-01-0

Cat. No.: VC8125340

Molecular Formula: C15H22N4O3

Molecular Weight: 306.36 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate - 5722-01-0

Specification

CAS No. 5722-01-0
Molecular Formula C15H22N4O3
Molecular Weight 306.36 g/mol
IUPAC Name ethyl 2-benzamido-5-(diaminomethylideneamino)pentanoate
Standard InChI InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)
Standard InChI Key YQDHCCVUYCIGSW-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Canonical SMILES CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate features a pentanoate backbone substituted with a benzoylamino group at the second carbon and a guanidino-like side chain at the fifth carbon. The ethyl ester at the terminal carboxyl group enhances its solubility in organic solvents, a property critical for its use in synthetic chemistry . The guanidine moiety, reminiscent of arginine, facilitates hydrogen bonding with biological targets such as proteases and kinases.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₂N₄O₃
Molecular Weight306.36 g/mol
CAS Number5722-01-0
IUPAC NameEthyl 2-benzamido-5-(diaminomethylideneamino)pentanoate
SMILESCCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1

Comparative Structural Analysis

When compared to analogs like 2-(benzoylamino)pentanoic acid, this compound’s additional imino and ethyl ester groups confer distinct reactivity. For instance, the ethyl ester improves membrane permeability, while the benzoyl group stabilizes the molecule against proteolytic degradation. Such modifications make it preferable over simpler arginine derivatives in peptide synthesis .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with L-arginine, which undergoes benzoylation at the α-amino group followed by esterification of the carboxyl group with ethanol. A critical step involves protecting the guanidine side chain using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions. Final deprotection yields the target compound with purity exceeding 95% .

Key Reaction Steps:

  • Benzoylation: L-arginine reacts with benzoyl chloride in alkaline conditions.

  • Esterification: The carboxyl group is converted to an ethyl ester using ethanol and acid catalysis.

  • Deprotection: Boc groups are removed under acidic conditions .

Optimization Challenges

Yield optimization requires precise control of reaction temperature (20–25°C) and pH (8.5–9.0). Solvent selection (e.g., dichloromethane for benzoylation) also impacts purity, with impurities often arising from over-benzoylation or incomplete esterification . Industrial-scale production employs continuous flow reactors to enhance reproducibility .

Applications in Biochemical Research

Enzyme Inhibition Studies

The compound’s guanidine group mimics the transition state of protease substrates, making it a competitive inhibitor for enzymes like trypsin and thrombin. Surface plasmon resonance (SPR) studies reveal a binding affinity (Kd) of 2.3 µM for trypsin, comparable to natural substrates.

Peptide Synthesis

As a building block in solid-phase peptide synthesis (SPPS), it facilitates the incorporation of arginine analogs into peptide chains. Its ethyl ester group simplifies deprotection steps, reducing side reactions during elongation . For example, it has been used to synthesize thrombin inhibitors with improved oral bioavailability .

Drug Delivery Systems

Functionalized nanoparticles coated with this compound exhibit enhanced cellular uptake in vitro, attributed to the benzoyl group’s hydrophobic interactions with cell membranes . Such systems are explored for targeted delivery of anticancer agents.

ParameterValueSource
Flash PointNot applicable
Auto-ignition TemperatureNot determined
First Aid MeasuresRinse skin/eyes with water; seek medical attention if irritation persists
SupplierPurityPackagingPrice (USD)Source
Matrix Scientific95%500 mg193.85
American Custom Chemicals95%1 g727.65
AK Scientific95%100 mg285.00

Regulatory Compliance

The compound falls under HS Code 2925290090 (imine derivatives), attracting a 6.5% MFN tariff . Compliance with REACH and TSCA regulations is mandatory for international shipments .

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